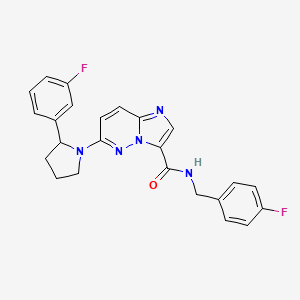
Apoptosis inducer 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis Inducer 12 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound is particularly significant in cancer research, where it is used to trigger the death of cancer cells, thereby inhibiting tumor growth and proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production .
化学反应分析
Types of Reactions: Apoptosis Inducer 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
科学研究应用
Apoptosis Inducer 12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies of cell death mechanisms and cellular responses to stress.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells to inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
The mechanism of action of Apoptosis Inducer 12 involves the activation of specific molecular pathways that lead to programmed cell death. This compound targets key proteins and enzymes involved in the apoptosis process, such as caspases and Bcl-2 family proteins. By modulating the activity of these molecules, this compound triggers a cascade of events that result in cell death .
相似化合物的比较
Paclitaxel: Known for its ability to stabilize microtubules and induce apoptosis in cancer cells.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and induces apoptosis.
Cisplatin: A platinum-based drug that causes DNA crosslinking and apoptosis
Uniqueness: Apoptosis Inducer 12 is unique in its specific targeting of mitochondrial pathways and its ability to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism of action makes it a versatile and potent agent in cancer research and therapy .
属性
分子式 |
C27H29N3O5 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
2-methoxy-5-[[11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraen-12-yl]methyl]aniline |
InChI |
InChI=1S/C27H29N3O5/c1-31-22-9-8-16(10-21(22)28)14-30-15-20-19(7-5-6-17-13-29-35-26(17)20)25(30)18-11-23(32-2)27(34-4)24(12-18)33-3/h8-13,15H,5-7,14,28H2,1-4H3 |
InChI 键 |
VETZUTHWHOHZKF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


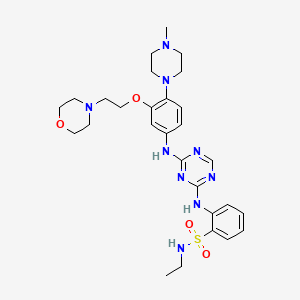
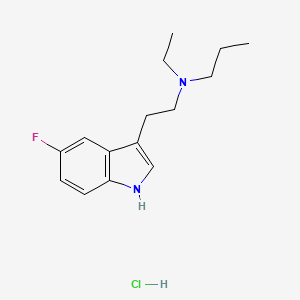
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
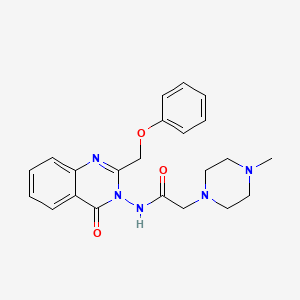
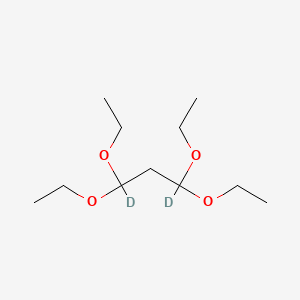

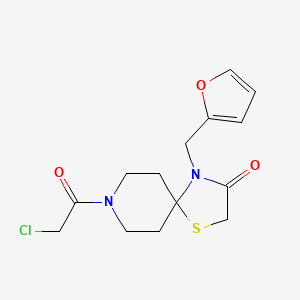
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
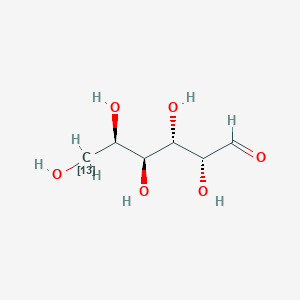
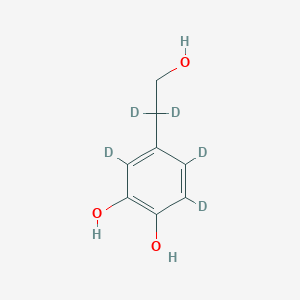
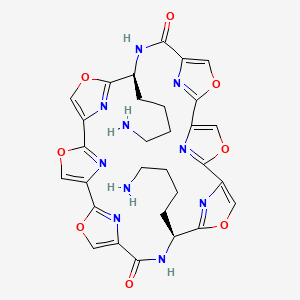
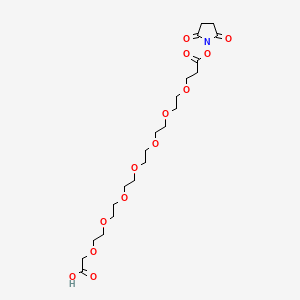
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
